2-(4-Tert-butylbenzamido)-4-phenylthiophene-3-carboxylic acid
CAS No.:
Cat. No.: VC16320230
Molecular Formula: C22H21NO3S
Molecular Weight: 379.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H21NO3S |
|---|---|
| Molecular Weight | 379.5 g/mol |
| IUPAC Name | 2-[(4-tert-butylbenzoyl)amino]-4-phenylthiophene-3-carboxylic acid |
| Standard InChI | InChI=1S/C22H21NO3S/c1-22(2,3)16-11-9-15(10-12-16)19(24)23-20-18(21(25)26)17(13-27-20)14-7-5-4-6-8-14/h4-13H,1-3H3,(H,23,24)(H,25,26) |
| Standard InChI Key | SBKLQRORXWIPGJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)O |
Introduction
Molecular Structure and Physicochemical Properties
Core Architecture and Functional Groups
The compound’s structure (C₂₂H₂₁NO₃S; molecular weight 379.5 g/mol) centers on a thiophene ring substituted at the 2-position with a 4-tert-butylbenzamido group and at the 4-position with a phenyl group. The 3-carboxylic acid group enhances solubility and enables hydrogen bonding, critical for biological interactions. The tert-butyl moiety introduces steric bulk, potentially influencing binding selectivity in protein targets .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 2-[(4-tert-butylbenzoyl)amino]-4-phenylthiophene-3-carboxylic acid |
| Molecular Formula | C₂₂H₂₁NO₃S |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)O |
| XLogP3-AA | 5.2 (estimated) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
The tert-butyl group at the para position of the benzamido substituent contributes to hydrophobic interactions, while the carboxylic acid enables ionization at physiological pH, affecting pharmacokinetics .
Synthesis and Reaction Pathways
Gewald Three-Component Reaction (G-3CR)
The thiophene core is synthesized via the Gewald reaction, condensing substituted acetophenones, methyl cyanoacetate, and elemental sulfur. For example, 4-bromoacetophenone reacts with methyl cyanoacetate and sulfur in diethylamine/THF to yield ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate (1b) in 86% yield . Key steps include:
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Knoevenagel Condensation: Formation of α,β-unsaturated nitriles from acetophenones and cyanoacetate.
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Cyclization: Sulfur incorporation via nucleophilic attack, forming the thiophene ring .
Functionalization and Derivatization
Subsequent modifications introduce the tert-butylbenzamido and carboxylic acid groups:
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Amidation: Reacting 2-aminothiophene intermediates with 4-tert-butylbenzoyl chloride in the presence of coupling agents like EDCI/HOBt .
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Ester Hydrolysis: Base-mediated hydrolysis converts ethyl esters to carboxylic acids (e.g., NaOH/EtOH, 80°C).
Table 2: Representative Synthesis Yields
| Intermediate | Reaction | Yield (%) |
|---|---|---|
| 1b (Ethyl ester) | Gewald Reaction | 86 |
| 3a (Boc-protected) | Williamson Ether Synthesis | 45 |
| 4a (Deprotected) | HCl-mediated Boc Removal | Quant. |
Notably, Miyaura borylation of bromophenyl derivatives enables Suzuki couplings for further diversification .
Research Frontiers and Challenges
Structure-Activity Relationship (SAR) Studies
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Electron-Withdrawing Groups: Fluorine or bromine at the benzamido para position enhance COX-2 selectivity (IC₅₀ < 1 μM) .
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Steric Effects: Bulkier tert-butyl groups improve metabolic stability but reduce solubility (logP > 5).
Material Science Applications
The conjugated thiophene system enables use in organic semiconductors. Thin-film transistors incorporating analogous compounds exhibit hole mobilities of 0.1–0.5 cm²/V·s, though the carboxylic acid may necessitate protective group strategies during device fabrication.
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